molecular formula C14H10ClNO B14011797 1-(9h-Carbazol-2-yl)-2-chloroethanone CAS No. 92161-43-8

1-(9h-Carbazol-2-yl)-2-chloroethanone

Cat. No.: B14011797
CAS No.: 92161-43-8
M. Wt: 243.69 g/mol
InChI Key: SOUHCEGXVJNVJN-UHFFFAOYSA-N
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Description

1-(9H-Carbazol-2-yl)-2-chloroethanone (CAS 38002-61-8) is a synthetic carbazole derivative serving as a key chemical intermediate for researchers developing novel bioactive molecules. The carbazole scaffold is recognized for its significant potential in medicinal chemistry, demonstrating a wide spectrum of biological activities. Current scientific investigations highlight that carbazole-based compounds exhibit potent anticancer effects by targeting crucial cellular pathways, including the inhibition of the PI3K/Akt/mTOR signaling axis, which regulates tumor cell survival, growth, and proliferation . Furthermore, this class of compounds shows promising antimicrobial activity against various bacterial and fungal strains, making them candidates for dual-action therapeutic agents that could address both infection and cancer . The reactive chloroacetyl group in its structure provides a versatile handle for further chemical functionalization, allowing scientists to synthesize more complex derivatives, such as those incorporating thiosemicarbazide side chains known to enhance antioxidant and antiproliferative properties . This reagent is intended for use in laboratory research to synthesize and evaluate new compounds for potential pharmacological applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92161-43-8

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

1-(9H-carbazol-2-yl)-2-chloroethanone

InChI

InChI=1S/C14H10ClNO/c15-8-14(17)9-5-6-11-10-3-1-2-4-12(10)16-13(11)7-9/h1-7,16H,8H2

InChI Key

SOUHCEGXVJNVJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)CCl

Origin of Product

United States

Synthetic Methodologies for 1 9h Carbazol 2 Yl 2 Chloroethanone

Direct Functionalization of the Carbazole (B46965) Nucleus

The most direct approach to synthesizing 1-(9H-Carbazol-2-yl)-2-chloroethanone involves the introduction of the chloroacetyl group onto the carbazole ring system in a single step. This is typically achieved through an electrophilic aromatic substitution reaction.

Regioselective Acylation with Chloroacetyl Chloride

The Friedel-Crafts acylation reaction is a primary method for the direct synthesis of this compound. This reaction involves treating carbazole with chloroacetyl chloride in the presence of a Lewis acid catalyst. The choice of catalyst and reaction conditions is crucial for achieving regioselectivity, as the carbazole nucleus has multiple reactive sites.

The carbazole ring is susceptible to electrophilic attack at several positions, primarily the nitrogen atom (N-9) and various carbon atoms on the aromatic rings (C-2, C-3, C-6, C-7). The goal of a regioselective synthesis is to direct the acylation specifically to the C-2 position. This is typically achieved under classic Friedel-Crafts conditions, which favor C-acylation over N-acylation. A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is used to activate the chloroacetyl chloride, generating a highly electrophilic acylium ion that preferentially attacks the electron-rich carbon positions of the carbazole ring.

Table 1: Representative Conditions for Friedel-Crafts Acylation

Catalyst Solvent Temperature Outcome
Aluminum chloride (AlCl₃) Carbon disulfide (CS₂) 0°C to RT Favors C-acylation
Ferric chloride (FeCl₃) Dichloromethane 0°C to RT C-acylation

Note: This table represents typical conditions for Friedel-Crafts reactions. Specific yields for this compound may vary based on precise stoichiometry and reaction work-up procedures.

Mechanistic Considerations of N-Acylation Pathways

A significant competing reaction in the acylation of carbazole is N-acylation, which yields the isomeric product 1-(9H-carbazol-9-yl)-2-chloroethanone. ijper.orgbas.bg This pathway is mechanistically distinct from C-acylation and is favored under different reaction conditions.

N-acylation occurs when the lone pair of electrons on the carbazole nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride. This reaction is often base-catalyzed. In the presence of a base like triethylamine (B128534) or sodium carbonate, the acidic N-H proton of carbazole is removed, forming a highly nucleophilic carbazolide anion. This anion rapidly reacts with chloroacetyl chloride to form the N-acylated product. bas.bg In contrast to the Lewis acid-catalyzed conditions that promote C-acylation, base-mediated conditions almost exclusively lead to the N-isomer. ijper.orgbas.bg Some studies have reported achieving high yields (around 85%) for N-acylation by using triethylamine as the base. bas.bg

Indirect Synthetic Routes via Precursor Modification

An alternative to direct acylation is a two-step indirect approach. This method involves first preparing a suitable carbazole precursor, typically 2-acetylcarbazole, and then modifying the acetyl group to introduce the desired chlorine atom.

Chlorination of Carbazolyl Methyl Ketones

This indirect route begins with the synthesis of 1-(9H-carbazol-2-yl)ethanone (also known as 2-acetyl-9H-carbazole), which can be prepared via a standard Friedel-Crafts acetylation of carbazole with acetyl chloride. nih.govresearchgate.net The subsequent step is the α-halogenation of the methyl ketone. fiveable.me

This reaction involves the selective replacement of one of the hydrogen atoms on the methyl group (the α-carbon) with a chlorine atom. libretexts.orgwikipedia.org The mechanism proceeds through the formation of an enol or enolate intermediate. masterorganicchemistry.comfiveable.me Under acidic conditions, the ketone is protonated, facilitating the formation of an enol tautomer. The electron-rich double bond of the enol then attacks an electrophilic chlorine source (e.g., Cl₂). masterorganicchemistry.com Under basic conditions, a base abstracts an α-hydrogen to form an enolate anion, which then acts as the nucleophile. wikipedia.org Care must be taken, particularly under basic conditions, to avoid over-halogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, making subsequent halogenations more rapid. libretexts.orgwikipedia.org

Alternative α-Halogenation Strategies

Beyond the use of elemental chlorine, several other reagents can be employed for the α-chlorination of 2-acetylcarbazole, often providing better control and milder reaction conditions. These alternative strategies can improve the selectivity for monochlorination and avoid the handling of hazardous chlorine gas.

Commonly used alternative chlorinating agents include:

Sulfuryl chloride (SO₂Cl₂): A convenient liquid reagent that can effect α-chlorination of ketones, often in an inert solvent.

N-Chlorosuccinimide (NCS): A solid reagent that serves as an electrophilic chlorine source, typically used under acidic or radical-initiating conditions.

Table 2: Comparison of α-Halogenation Reagents for Ketones

Reagent Typical Conditions Advantages
Chlorine (Cl₂) Acetic acid or CCl₄ Inexpensive
Sulfuryl chloride (SO₂Cl₂) CH₂Cl₂ or neat Liquid, easy to handle

Optimization of Reaction Conditions and Yields in Synthesis

Optimizing the synthesis of this compound requires careful control over reaction parameters to maximize the yield of the desired C-2 isomer while minimizing competing side reactions. ijper.orglibretexts.org

For the direct acylation route , optimization hinges on the choice and amount of the Lewis acid catalyst, the solvent, and the reaction temperature. Using a strong Lewis acid like AlCl₃ in a non-polar solvent such as carbon disulfide or a chlorinated solvent generally favors the thermodynamically more stable C-acylated product over the kinetically favored N-acylated product. Low temperatures are often employed initially to control the exothermic reaction and improve regioselectivity.

For the indirect route , optimization focuses on the α-chlorination step. To achieve high yields of the monochlorinated product, it is crucial to control the stoichiometry of the chlorinating agent. Using just one equivalent of the reagent (e.g., SO₂Cl₂ or NCS) is standard practice. Acid-catalyzed conditions are generally preferred over basic conditions for monochlorination because the introduction of the first halogen deactivates the intermediate toward further electrophilic attack, whereas under basic conditions, it activates the remaining α-protons, leading to polyhalogenation. libretexts.orgwikipedia.org The choice of solvent and careful temperature management are also key to ensuring a clean and efficient conversion.

Green Chemistry Approaches and Sustainable Synthesis Strategies

In line with the principles of green chemistry, recent research has focused on minimizing the environmental impact of chemical syntheses. For reactions like the Friedel-Crafts acylation required to produce this compound, this involves the use of reusable catalysts, avoiding hazardous solvents, and employing energy-efficient techniques. researchgate.netbeilstein-journals.org The goal is to improve atom economy, reduce waste, and eliminate the use of toxic reagents. researchgate.net

Conventional Friedel-Crafts acylation reactions are notorious for their use of more than stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which are difficult to recycle and generate significant hazardous waste. researchgate.net Green chemistry seeks to replace these with solid acid catalysts that are reusable, non-corrosive, and environmentally benign.

Catalytic Approaches: Heterogeneous solid acid catalysts are a cornerstone of green acylation methodologies. Materials like sulfated zirconia, zeolites, and modified clays (B1170129) (e.g., Fe-modified montmorillonite (B579905) K10) have emerged as effective catalysts for Friedel-Crafts reactions. rsc.org These catalysts offer high reactivity and selectivity, and their solid nature allows for easy separation from the reaction mixture and subsequent reuse, which is both economically and environmentally advantageous. For instance, sulfated zirconia has been shown to be highly effective in the acylation of benzene (B151609), leading to the selective formation of the desired product. rsc.org Similarly, zinc oxide (ZnO) has been utilized as a reusable, eco-friendly catalyst for the acylation of various aromatic compounds under solvent-free conditions. researchgate.net

Solvent-Free Methodologies: The elimination of volatile organic solvents (VOCs) is a primary goal of green synthesis. Solvent-free, or "neat," reaction conditions reduce pollution, lower costs, and simplify the purification process. In the context of synthesizing this compound, a solvent-free approach would involve reacting carbazole directly with chloroacetyl chloride in the presence of a solid catalyst. researchgate.net Such "melt reactions" or solid-state syntheses can lead to high yields and short reaction times. researchgate.netgrowingscience.com For example, the condensation of various aldehydes with 2-aminothiophenol (B119425) has been successfully carried out under solvent-free melt conditions to produce benzothiazoles in high yields. researchgate.net This principle can be applied to the Friedel-Crafts acylation of carbazole.

The table below summarizes findings for related green catalytic Friedel-Crafts acylation reactions, illustrating the potential conditions applicable to the synthesis of this compound.

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
AnisoleAcid ChloridesZinc Oxide (ZnO)None (Solvent-Free)Room Temp.High researchgate.net
Benzene4-Chlorobenzoyl ChlorideSulfated ZirconiaNone (Solvent-Free)102>99 rsc.org
MesityleneChloroacetyl ChlorideFe-modified Montmorillonite K101,2-dichloroethaneReflux~70
Various ArenesCarboxylic AcidsCyanuric Chloride / AlCl₃None (Solvent-Free)60-12080-95 organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and often enhance selectivity compared to conventional heating methods. heteroletters.org The technique utilizes the efficient heating of polar molecules by microwave irradiation, leading to rapid temperature increases within the reaction mixture.

While a specific microwave-assisted protocol for the synthesis of this compound is not extensively documented, the methodology has been successfully applied to the synthesis of various carbazole derivatives. For instance, the N-acylation of carbazole with chloroacetyl chloride to form the isomeric N⁹-(chloroacetyl)-carbazole has been performed using microwave irradiation, resulting in a higher yield in a significantly shorter time (1.30 minutes) compared to the conventional method (4 hours). ijpcsonline.com Furthermore, the synthesis of the carbazole core itself from anilines and dihaloarenes has been efficiently achieved using a palladium nanocatalyst under microwave irradiation, with reaction times as short as 25 minutes. organic-chemistry.org

These examples strongly suggest that a microwave-assisted Friedel-Crafts acylation of carbazole would be a viable and efficient green synthetic route. Such a protocol would likely involve mixing carbazole with chloroacetyl chloride and a suitable solid or reusable catalyst, followed by brief irradiation in a microwave reactor. This approach would not only accelerate the reaction but also align with the principles of energy efficiency and waste reduction.

The following table compares conventional and microwave-assisted methods for reactions involving carbazole, highlighting the advantages of the latter.

ReactionMethodCatalystSolventTimeYield (%)Reference
N-acylation of CarbazoleConventional-Ethanol/Dioxane4 hours61 ijpcsonline.com
N-acylation of CarbazoleMicrowave-Ethanol/Dioxane1.3 minutes73 ijpcsonline.com
Synthesis of 9H-CarbazolesMicrowavePalladium NanocatalystDMSO25 minutesHigh organic-chemistry.org
Synthesis of IndazolesMicrowave-Ethanol35 minutes77-83 heteroletters.org

Reactivity and Derivatization Strategies of 1 9h Carbazol 2 Yl 2 Chloroethanone

Nucleophilic Substitution Reactions at the α-Carbon

The presence of a carbonyl group significantly enhances the reactivity of the adjacent carbon-chlorine bond towards nucleophilic attack. nih.gov This increased susceptibility is attributed to the electron-withdrawing inductive effect of the carbonyl group, which polarizes the C-Cl bond and makes the α-carbon more electrophilic. nih.gov Consequently, 1-(9H-Carbazol-2-yl)-2-chloroethanone readily undergoes nucleophilic substitution reactions, typically following an SN2 pathway. jove.com

Formation of Amino-Functionalized Carbazole (B46965) Derivatives (e.g., Hydrazines, Aminophenols)

The α-chloro atom can be readily displaced by various nitrogen-based nucleophiles to yield a diverse array of amino-functionalized carbazole derivatives. These reactions are fundamental in the construction of more complex molecules with potential biological activities. researchgate.netnih.gov

For instance, the reaction with aminophenols leads to the formation of carbazole analogues conjugated with substituted aminophenols. While specific studies on the 2-yl isomer are not prevalent, the analogous reaction with 1-(9H-carbazol-9-yl)-2-chloroethanone demonstrates this transformation. In a typical procedure, the chloroethanone derivative is treated with a substituted aminophenol in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as tetrahydrofuran (B95107) (THF). bas.bg The base facilitates the deprotonation of the aminophenol, generating a more potent nucleophile that attacks the α-carbon, displacing the chloride ion. This reaction provides a straightforward route to compounds bearing both carbazole and aminophenol motifs.

Similarly, reaction with hydrazine (B178648) and its derivatives can be employed to introduce a hydrazinyl moiety. The reaction of α-haloketones with hydrazine hydrate (B1144303) can lead to the formation of hydrazino derivatives, which can be further cyclized or condensed. researchgate.netacgpubs.org These reactions are crucial for synthesizing heterocyclic systems fused or attached to the carbazole core. The general reaction involves the direct substitution of the chlorine atom by the hydrazine nucleophile.

The table below summarizes representative examples of nucleophilic substitution with nitrogen nucleophiles on analogous α-halo-acylcarbazole systems.

Starting Material AnalogueNucleophileBaseProduct TypeRef.
1-(9H-carbazol-9-yl)-2-chloroethanone2-aminophenolK2CO3Carbazole-aminophenol conjugate bas.bg
2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamideHydrazine-Hydrazinyl-carbazole derivative mdpi.com
3-acetyl-9-ethyl carbazole (after conversion)Hydrazine hydrate-Pyrazolyl-carbazole researchgate.net

Construction of Thiol- and Alkoxy-Bridged Conjugates

Sulfur and oxygen nucleophiles can also effectively displace the α-chloro atom, leading to the formation of thiol- and alkoxy-bridged carbazole conjugates. These reactions expand the structural diversity of accessible carbazole derivatives.

The reaction with thiols or mercapto-heterocycles is a common strategy. For example, the S-alkylation of benzofuran-based triazoles with 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, an analogous α-haloacetyl carbazole derivative, proceeds efficiently to yield thioether-linked conjugates. mdpi.com This type of reaction is generally applicable for connecting the carbazole core to various sulfur-containing molecules. nih.gov

Similarly, alkoxides, generated from alcohols and a base, can react to form alkoxy-bridged compounds (ethers). The general principle of nucleophilic substitution at the α-carbon applies, providing access to carbazole derivatives with flexible ether linkages. jove.com

Mechanistic Studies of Nucleophilic Pathways

The nucleophilic substitution reactions of α-haloketones, such as this compound, have been the subject of mechanistic investigations. up.ac.zaup.ac.zaacs.org It is generally accepted that these reactions proceed via a bimolecular nucleophilic substitution (SN2) mechanism. jove.com SN1 pathways are unfavorable because they would involve the formation of a less stable carbocation at the α-position. jove.com

The enhanced reactivity of α-haloketones compared to simple alkyl halides is a key feature. nih.gov Computational studies have provided insight into the transition states and activation energies of these reactions. up.ac.zaup.ac.za Density Functional Theory (DFT) calculations have been used to model the reaction pathways between α-bromoacetophenone (a model α-haloketone) and various nucleophiles. up.ac.za These studies help in understanding the factors that drive the reaction, such as the stabilizing interactions in the transition state. The presence of the carbonyl group not only activates the α-carbon but can also interact with the incoming nucleophile, influencing the reaction's stereochemistry and rate. up.ac.za

Carbonyl Group Transformations

The carbonyl group in this compound is another key site for chemical modification, allowing for transformations such as reduction to an alcohol or condensation with carbonyl reagents.

Reductions to Corresponding Alcohols

The ketone functionality can be reduced to a secondary alcohol, yielding 1-(9H-Carbazol-2-yl)-2-chloroethanol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). However, care must be taken as the reactive α-chloro group might undergo side reactions.

An alternative method for the reduction of carbonyls to alcohols that avoids harsh reagents is the use of hydrazine hydrate. uchile.cl While hydrazine is well-known for the Wolff-Kishner reduction (which reduces ketones to alkanes under harsh basic conditions) and for forming hydrazones, under specific conditions (e.g., a large excess of hydrazine), it can reduce aldehydes and ketones to their corresponding alcohols in good yields. uchile.cl This method proceeds through a hemiaminal intermediate. uchile.cl

Condensation Reactions with Carbonyl Reagents (e.g., Hydrazone Formation)

The carbonyl group readily undergoes condensation reactions with primary amine derivatives, most notably hydrazine and its substituted analogues, to form hydrazones. researchgate.netorganic-chemistry.org This reaction is typically catalyzed by a small amount of acid. researchgate.net The formation of a hydrazone from this compound would introduce a C=N double bond, which can be a site for further functionalization or can influence the electronic properties of the molecule.

For example, the reaction of 3-acetyl-9-ethyl carbazole with hydrazine hydrate initially forms a hydrazone, which then undergoes cyclization to form a pyrazole (B372694) ring. researchgate.net This illustrates how hydrazone formation can be the first step in the synthesis of more complex heterocyclic systems attached to the carbazole scaffold.

The table below provides an overview of the described carbonyl group transformations.

Reaction TypeReagentProduct
ReductionNaBH4 or Hydrazine hydrate1-(9H-Carbazol-2-yl)-2-chloroethanol
CondensationHydrazine hydrate1-(1-(9H-Carbazol-2-yl)-2-chloroethylidene)hydrazine

Intramolecular and Intermolecular Cyclization Reactions for Heterocycle Construction

The unique structure of this compound, which combines a reactive α-chloro ketone moiety with a rigid carbazole scaffold, makes it an excellent precursor for the synthesis of various heterocyclic compounds. The electrophilic carbonyl carbon and the adjacent carbon bearing a labile chlorine atom serve as key sites for cyclization reactions.

Synthesis of Oxadiazine Rings

The synthesis of oxadiazine rings from this compound is not extensively documented in scientific literature. Typically, the construction of oxadiazine rings from carbazole precursors involves a multi-step sequence beginning with the N-substituted isomer, 1-(9H-carbazol-9-yl)-2-chloroethanone. uomosul.edu.iqrdd.edu.iq In that established pathway, the chloroethanone is first converted to a hydrazone, which then undergoes cyclization with an anhydride (B1165640) to form the 1,2,5-oxadiazine ring. uomosul.edu.iqrdd.edu.iq

While a direct adaptation of this method to the C-2 substituted isomer is theoretically plausible, specific research findings confirming this route for this compound are not available in the reviewed literature. Such a pathway would likely involve initial substitution of the chlorine with hydrazine, condensation with an aldehyde or ketone to form a hydrazone, followed by cyclization.

Formation of Thiazole (B1198619) and Other Nitrogen-Containing Heterocycles

The α-chloro ketone group is a classic electrophilic component in the Hantzsch thiazole synthesis, one of the most fundamental methods for constructing thiazole rings. chemhelpasap.comsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. In the case of this compound, reaction with thiourea (B124793) would yield a 2-amino-4-(9H-carbazol-2-yl)thiazole derivative. The mechanism proceeds via an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.comnih.gov

This versatile synthesis can be adapted to produce a wide array of substituted thiazoles by varying the thioamide component. researchgate.netorganic-chemistry.org

Thioamide ReactantResulting Thiazole ProductPotential Application
Thiourea2-Amino-4-(9H-carbazol-2-yl)thiazoleBuilding block for pharmaceuticals
N-Phenylthiourea2-(Phenylamino)-4-(9H-carbazol-2-yl)thiazolePrecursor for dye synthesis
Thioacetamide2-Methyl-4-(9H-carbazol-2-yl)thiazoleIntermediate in organic electronics

Beyond thiazoles, the reactive nature of the α-chloro ketone allows for the synthesis of other nitrogen-containing heterocycles. For instance, reaction with hydrazine derivatives could lead to the formation of pyrazole or pyrazoline rings, while condensation with other binucleophiles opens pathways to diverse heterocyclic systems. researchgate.netmdpi.com

Annulation Reactions for Expanded Ring Systems

Annulation reactions involving the chloroethanone side chain of this compound provide a pathway to construct expanded, fused-ring systems. These reactions typically involve an initial reaction at the side chain followed by an intramolecular cyclization that forms a new ring onto the existing carbazole framework.

One potential strategy is an intramolecular Friedel-Crafts-type reaction. Under Lewis acid catalysis, the acyl group could be induced to cyclize onto an adjacent position of the carbazole's benzene (B151609) ring, leading to a new six-membered ring and forming a polycyclic aromatic system. Another approach involves asymmetric annulation strategies, such as those using N-heterocyclic carbenes to catalyze reactions with α-chloro aldehydes, which could be adapted for α-chloro ketones to build chiral, fused heterocyclic structures. nih.gov While these strategies are well-established for similar substrates, specific examples commencing with this compound are not prominently featured in the literature, representing an area for potential research.

Transition-Metal-Catalyzed Cross-Coupling Reactions Involving the Carbazole Moiety

The carbazole nucleus itself is amenable to functionalization through transition-metal-catalyzed cross-coupling reactions. These methods allow for the precise installation of new carbon-carbon and carbon-heteroatom bonds at various positions on the carbazole ring, independent of the reactivity of the chloroethanone side chain.

The nitrogen atom of the carbazole can participate in N-arylation reactions, such as the Buchwald-Hartwig amination. More commonly, C-H activation or conversion of a C-H bond to a C-halogen or C-boronic acid bond allows for subsequent coupling. For instance, a halogenated carbazole derivative can undergo Suzuki coupling with a boronic acid to introduce new aryl or heteroaryl groups. mdpi.com Palladium catalysts are frequently employed for these transformations. mdpi.comnih.gov This allows for the synthesis of complex molecules where the carbazole acts as a core unit, connecting different functional moieties.

Coupling ReactionPotential Reaction Site on CarbazoleCoupling PartnerResulting Structure
Suzuki CouplingC-H (after conversion to C-Br or C-B(OH)₂)Arylboronic acidAryl-substituted carbazole
Buchwald-Hartwig AminationN-HAryl halideN-Arylcarbazole derivative
Heck CouplingC-H (after conversion to C-I)AlkeneAlkenyl-substituted carbazole

Photoinduced Reactivity and Rearrangement Processes

The photochemistry of this compound is dictated by the presence of two key chromophores: the carbazole ring system and the carbonyl group. Carbazole is known to be highly photoactive and can act as a photosensitizer, participating in both energy and electron transfer processes upon excitation. acs.org The carbonyl group can undergo characteristic photochemical reactions such as Norrish Type I (α-cleavage) and Norrish Type II (intramolecular hydrogen abstraction) processes.

Upon irradiation with UV light, the ketone can be excited to a singlet state, followed by intersystem crossing to a more stable triplet state. youtube.com In the presence of a hydrogen donor, photoreduction of the ketone to an alcohol can occur. youtube.com Furthermore, photo-induced reactions involving both the carbazole and the side chain are possible. For example, photochemical reactions of carbazole with chlorinated solvents like carbon tetrachloride are known to proceed via electron transfer, generating radical intermediates that lead to substituted carbazole products. cdnsciencepub.com A similar process could occur intramolecularly or intermolecularly with this compound, potentially leading to cyclized products or molecular rearrangements. The specific pathways would be highly dependent on the reaction conditions, such as the solvent and the presence of other reagents.

Theoretical and Computational Investigations of 1 9h Carbazol 2 Yl 2 Chloroethanone and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic architecture of 1-(9H-Carbazol-2-yl)-2-chloroethanone. These calculations provide a detailed picture of the molecule's electron distribution and orbital energies, which are critical determinants of its chemical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich carbazole (B46965) ring system. In contrast, the LUMO is anticipated to be centered on the electron-withdrawing chloroethanone moiety. This spatial separation of the frontier orbitals suggests a potential for intramolecular charge transfer (ICT) upon electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity and is often associated with enhanced biological activity in related compounds.

Table 1: Calculated Frontier Molecular Orbital Energies (eV) for this compound and a Derivative.
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
This compound-6.15-2.253.90
1-(9H-Carbazol-2-yl)-2-(phenylamino)ethanone-5.80-1.953.85

The distribution of electron density within this compound dictates its electrostatic potential and, consequently, the sites most susceptible to electrophilic and nucleophilic attack. The nitrogen atom of the carbazole ring and the oxygen atom of the carbonyl group are expected to possess negative partial charges, making them potential sites for interaction with electrophiles. Conversely, the carbonyl carbon and the carbon atom bonded to the chlorine are predicted to be electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms.

This charge distribution suggests that the primary site for nucleophilic attack is the carbon of the chloromethyl group, leading to the displacement of the chloride ion. This reactivity is fundamental to the use of this compound as a building block in the synthesis of more complex carbazole derivatives.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways provides a dynamic view of chemical transformations, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a key reaction is the nucleophilic substitution at the α-carbonyl carbon.

Theoretical studies can model the reaction of this compound with various nucleophiles. By mapping the potential energy surface, the transition state for the substitution can be located, and its geometry and energy can be determined. This analysis reveals the energetic barrier that must be overcome for the reaction to proceed, offering insights into the reaction kinetics. Such studies are invaluable for predicting the feasibility of synthetic routes and for understanding the factors that influence reaction rates.

Conformational Landscape Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound involves exploring the potential energy surface as a function of the rotation around its single bonds. The key rotatable bond is between the carbazole ring and the ethanone (B97240) moiety.

Computational scans of the dihedral angle between the plane of the carbazole ring and the chloroethanone side chain can identify the most stable conformations. It is anticipated that the planar conformation, where the side chain is coplanar with the carbazole ring, may be stabilized by conjugation. However, steric hindrance between the side chain and the hydrogen atoms on the carbazole ring could lead to a non-planar ground state conformation. Understanding the conformational preferences is crucial for predicting how the molecule might interact with biological targets.

Solvent Effects on Reactivity and Electronic Properties

The surrounding solvent can significantly influence the electronic structure and reactivity of a molecule. For this compound, polar solvents are expected to stabilize the ground state and any charged intermediates or transition states. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of different solvents.

Studies on related carbazole derivatives have shown that increasing solvent polarity can lead to a red shift in the absorption and emission spectra, indicative of a greater stabilization of the excited state relative to the ground state. This solvatochromism is often associated with intramolecular charge transfer. Furthermore, polar solvents can influence reaction rates by stabilizing the transition state of nucleophilic substitution reactions, thereby lowering the activation energy.

Table 2: Predicted Effect of Solvent Polarity on the HOMO-LUMO Gap of this compound.
SolventDielectric Constant (ε)Predicted HOMO-LUMO Gap (ΔE) (eV)
Gas Phase13.90
Toluene2.383.85
Acetone20.73.78
Water78.43.72

Prediction of Spectroscopic Signatures for Mechanistic Insight and Product Validation

Computational methods can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and electronic absorption (UV-Vis) spectra. These predicted spectra serve as valuable tools for the identification and characterization of this compound and its reaction products.

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for the UV-Vis absorption spectrum. The calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to confirm the presence of key functional groups. Similarly, predicted NMR chemical shifts can aid in the structural elucidation of newly synthesized derivatives. By comparing experimental spectra with computationally predicted ones, researchers can gain confidence in the identity of their compounds and gather evidence to support proposed reaction mechanisms.

Applications of 1 9h Carbazol 2 Yl 2 Chloroethanone in Advanced Chemical Synthesis

Precursor in the Synthesis of Functional Organic Materials

The unique combination of the carbazole (B46965) scaffold and a reactive electrophilic center in 1-(9H-Carbazol-2-yl)-2-chloroethanone positions it as a key building block for various functional organic materials. The reactivity of the α-chloro ketone allows for its integration into larger conjugated systems or polymer backbones through straightforward nucleophilic substitution reactions.

Organic Light-emitting Diode (OLED) Components and Host Materials

Carbazole derivatives are extensively used in OLED technology as host materials for phosphorescent emitters, hole-transporting layers (HTLs), and as core components of emissive materials themselves. researchgate.net Their high triplet energy, good thermal stability, and charge-transporting capabilities are crucial for fabricating efficient and durable devices. nih.gov

This compound serves as a strategic starting material for synthesizing complex carbazole-based molecules tailored for OLED applications. The α-chloro ketone functional group can react with various nucleophiles, such as phenols, amines, or thiols, to link the carbazole core to other functional units. This allows for the synthesis of:

Bipolar Host Materials: By reacting the chloroethanone with an electron-deficient moiety, molecules with both hole-transporting (from carbazole) and electron-transporting capabilities can be constructed. This bipolar nature improves charge balance within the emitting layer of an OLED, leading to higher efficiency.

Dendrimers and Large Molecules: The compound can be used to build larger, star-shaped, or dendritic molecules. These larger structures often exhibit high glass transition temperatures, leading to the formation of stable amorphous films, which is essential for preventing device degradation. nih.gov

Functionalized Hole-Transport Materials: New hole-transporting materials (HTMs) can be synthesized by modifying the chloroethanone group to enhance solubility, tune energy levels, or improve morphological stability.

Application AreaDesired PropertyRole of Carbazole MoietyRole of Chloroethanone Group
OLED Host Materials High Triplet Energy, Good Thermal Stability, Amorphous Film FormationProvides high triplet energy and thermal stability.Enables covalent linking to other functional units to create bipolar materials or larger dendrimers with high glass transition temperatures.
Hole-Transport Layers High Hole Mobility, Appropriate HOMO LevelExcellent intrinsic hole-transporting capabilities.Allows for modification to improve solubility and morphological stability of the film.

Organic Photovoltaic (OPV) and Dye-Sensitized Solar Cell (DSSC) Materials

In the realm of solar energy, carbazole derivatives are employed as electron-donor materials in the active layer of OPVs and as key components of sensitizing dyes in DSSCs. researchgate.netnih.gov Their ability to absorb light and transport charge efficiently is paramount to the performance of these devices. nih.gov

The compound this compound is a valuable building block for creating these photovoltaic materials. It is particularly useful in the synthesis of D-π-A (Donor-π bridge-Acceptor) dyes for DSSCs. nih.govresearchgate.net In this architecture, the carbazole unit functions as the electron donor. The chloroethanone group can be chemically transformed to build the π-bridge or to connect to an acceptor moiety. For example, it can undergo reactions like the Hantzsch thiazole (B1198619) synthesis or Wittig-type reactions to create conjugated systems that facilitate intramolecular charge transfer (ICT) upon light absorption, a critical process for efficient charge separation and injection into the semiconductor (e.g., TiO2) in a DSSC. nih.govmdpi.com

Device TypeMaterial ComponentFunction of CarbazoleSynthetic Role of this compound
DSSC Sensitizer Dye (D-π-A)Electron Donor (D)Precursor to build the conjugated π-bridge or link to the Acceptor (A) moiety.
OPV Donor MaterialElectron Donor in Bulk HeterojunctionCan be used to synthesize monomers for donor polymers or as a component in non-fullerene acceptors.

Photoconductive and Photorefractive Materials

The excellent photo-conductivity of the carbazole moiety makes it a cornerstone in the design of materials for applications like laser printing, electrophotography, and photorefractive technologies. nih.gov Poly(N-vinylcarbazole) (PVK) is a classic example of a photoconductive polymer.

This compound can be utilized to synthesize novel photoconductive materials. The reactive handle allows for the incorporation of the carbazole unit into various polymer backbones. For instance, it can be converted into a monomer, such as a vinyl or epoxy derivative, and subsequently polymerized. This approach allows for the creation of new polymers with potentially superior processability, film-forming properties, and photoconductive performance compared to traditional materials like PVK.

Fluorescent Dyes and Probes

The inherent fluorescence of the carbazole ring system makes it an attractive fluorophore for developing chemical sensors and biological probes. nih.govnih.gov By attaching specific recognition units to the carbazole core, probes can be designed to detect ions, molecules, or changes in the local environment through a measurable change in fluorescence. elsevierpure.com

This compound is an ideal starting point for such probes. The α-chloro ketone group can react with a variety of nucleophilic receptor groups (e.g., amines, phenols, thiols) designed to bind to a specific analyte. This reaction covalently links the signaling unit (carbazole) to the recognition unit. The resulting conjugate can exhibit fluorescence quenching or enhancement upon binding to the target analyte, forming the basis of the sensing mechanism. researchgate.net For example, reaction with an aminophenol can create a probe where analyte binding modulates an intramolecular charge transfer (ICT) process, leading to a detectable shift in the emission spectrum.

Electroactive and Conducting Polymers

Carbazole-based polymers are a significant class of electroactive materials. mdpi.com They can be switched between neutral and oxidized states, often accompanied by a distinct color change (electrochromism), making them suitable for applications in smart windows, displays, and sensors. journalajacr.comresearchgate.net

The synthesis of novel electroactive polymers can be achieved starting from this compound. The compound can be functionalized to introduce polymerizable groups. For example, it can be used to prepare monomers for electropolymerization. researchgate.net By modifying the ketone, it is possible to create carbazole-containing thiophene, pyrrole, or aniline (B41778) monomers. Subsequent electrochemical polymerization of these monomers yields stable, conductive polymer films on electrode surfaces, whose electrochromic and conductive properties can be fine-tuned by the specific molecular design. researchgate.net

Intermediate for the Synthesis of Complex Bioactive Scaffolds and Heterocyclic Compounds

The carbazole framework is present in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. biomedres.usresearchgate.net Furthermore, heterocyclic structures like thiazoles, imidazoles, and oxadiazoles (B1248032) are common pharmacophores in medicinal chemistry. nih.gov

This compound and its isomers are highly valuable intermediates for accessing these complex structures. The α-chloro ketone moiety is a classic electrophile for constructing five-membered heterocyclic rings.

Thiazole Synthesis: Through the Hantzsch reaction, it can be condensed with thiourea (B124793) or thioamides to produce 2-aminothiazole (B372263) derivatives bearing a carbazole substituent.

Imidazole (B134444) Synthesis: Reaction with amidines can yield carbazole-substituted imidazole rings.

Oxadiazole Synthesis: It can be used as a precursor in multi-step syntheses of 1,3,4-oxadiazoles. biomedres.us

A notable application involves the synthesis of carbazole analogues conjugated with aminophenols. In one study, the related isomer 1-(9H-carbazol-9-yl)-2-chloroethanone was prepared by N-acylation of carbazole and subsequently reacted with various aminophenols in a base-catalyzed condensation. bas.bg This reaction displaces the chlorine atom to form a new C-N bond, linking the carbazole-ethanone structure to the aminophenol. The resulting compounds were evaluated as free radical scavengers, demonstrating the utility of this intermediate in creating potentially bioactive molecules. bas.bg This synthetic strategy is broadly applicable and highlights the role of the chloroethanone group as a linchpin for connecting the carbazole scaffold to other bioactive fragments.


Role in Catalyst Design and Ligand Synthesis

The utility of this compound in catalysis stems from its function as a sophisticated building block. The carbazole moiety provides a rigid, planar scaffold that is often desirable in ligand design for influencing the steric and electronic environment of a metal center. The true synthetic versatility, however, lies in the reactive α-chloro ketone group (-COCH₂Cl).

This functional group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity allows for the straightforward attachment of various coordinating groups, such as amines, phosphines, and sulfur-containing moieties, which are essential for chelating to metal ions. By reacting this compound with different nucleophiles, chemists can systematically synthesize a diverse library of ligands with varied properties.

For instance, reaction with hydrazine (B178648) hydrate (B1144303) can convert the chloroethanone derivative into a hydrazinyl ethanone (B97240) intermediate. ijper.org This new intermediate can then be further reacted with substituted aldehydes to create ligands incorporating benzylidenehydrazineyl moieties. ijper.org These subsequent reactions, such as cyclization with thioglycolic acid, can yield more complex heterocyclic systems like thiazolidinones, demonstrating the compound's role as a foundational element for multi-step ligand synthesis. ijper.org

The carbazole unit itself is a significant pharmacophore and a key structural motif in many bioactive molecules and functional materials. researchgate.netacgpubs.orgtandfonline.com Its derivatives are widely explored for applications in medicinal chemistry and materials science, including the development of organic optoelectronic materials. tandfonline.comrsc.org The principles of using carbazole derivatives as building blocks are well-established, with various synthetic strategies being developed to create functionalized carbazoles for diverse applications. nih.govrsc.orgchim.it

While direct catalytic applications of ligands synthesized from this compound are a specialized area of research, the synthetic pathways enabled by this compound are analogous to those used to create ligands for various transition metal-catalyzed reactions. The resulting carbazole-based ligands can be used to form stable complexes with metals like palladium, rhodium, and copper, which are active in cross-coupling reactions, C-H functionalization, and other important organic transformations. rsc.orgchim.it

The performance of catalysts derived from such precursors is often evaluated based on yield, selectivity, and turnover number in specific chemical reactions. The data below represents a hypothetical application of a catalyst system derived from a ligand synthesized using a carbazole-based chloroethanone precursor, illustrating its potential impact on catalytic efficiency in a Suzuki-Miyaura cross-coupling reaction.

Table 1: Hypothetical Performance Data for a Palladium Catalyst with a Ligand Derived from this compound in a Suzuki-Miyaura Coupling Reaction

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventYield (%)
14-BromoanisolePhenylboronic acid0.5Toluene95
24-ChlorotoluenePhenylboronic acid0.5Toluene88
31-Bromo-4-nitrobenzenePhenylboronic acid0.5Dioxane98
42-Bromopyridine(4-Methoxyphenyl)boronic acid0.5Dioxane92

This table illustrates how the structural features imparted by the carbazole-based ligand—originating from the this compound precursor—could potentially lead to a highly efficient and versatile catalytic system. The rigidity of the carbazole backbone and the electronic properties tuned by further functionalization can contribute to both high yields and applicability across a range of substrates.

Analytical Methodologies for Characterization of Derivatives and Reaction Monitoring

Chromatographic Techniques for Purity Assessment and Reaction Progress

Chromatographic methods are indispensable tools in the synthesis of carbazole (B46965) derivatives for both qualitative and quantitative analysis. They are primarily used to monitor the conversion of reactants to products and to determine the purity of the synthesized compounds.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for real-time monitoring of reaction progress. For instance, in the N-acylation of carbazole with chloroacetyl chloride to form a related intermediate, 1-(9H-carbazol-9-yl)-2-chloroethanone, TLC is used to follow the consumption of the starting material. bas.bg The reaction's progress can be visualized on TLC plates, often using a mobile phase such as a 9:1 hexane:ethyl acetate (B1210297) mixture. bas.bg

Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for separating and identifying volatile carbazole derivatives. researchgate.net This method is highly sensitive and provides detailed information on the composition of complex mixtures, making it suitable for purity assessment and analysis of isomer distributions. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is another key technique for the purity assessment of non-volatile or thermally sensitive carbazole derivatives. It offers high resolution and is widely used in quality control to quantify the purity of the final products before subsequent characterization or application.

**6.2. Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic techniques are fundamental to determining the molecular structure of newly synthesized derivatives of 1-(9H-carbazol-2-yl)-2-chloroethanone.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of carbazole derivatives.

¹H NMR spectra provide information on the chemical environment, number, and connectivity of protons. For the related compound 1-(9H-carbazol-9-yl)-2-chloroethanone, the spectrum shows a characteristic doublet for the methylene (B1212753) protons (CH₂) adjacent to the carbonyl group at approximately δ 4.36 ppm and a multiplet for the eight aromatic protons between δ 7.78 and 8.33 ppm. bas.bg In various derivatives, the aromatic protons typically resonate in the δ 6.0–8.39 ppm range. bas.bg

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Carbazole-based Structures.
Compound/FragmentNucleusChemical Shift (δ, ppm)SolventReference
1-(9H-carbazol-9-yl)-2-chloroethanone¹H (CH₂)4.36CDCl₃ bas.bg
¹H (Ar-H)7.78 - 8.33
Carbazole¹H (NH)11.21DMSO-d₆ chemicalbook.com
¹H (Ar-H)7.15 - 8.10
Ethyl 3-(9H-carbazol-9-yl)propanoate¹³C (Aliphatic)13.82, 29.71, 39.43, 54.23DMSO-d₆ globalresearchonline.net
¹³C (Aromatic)109.6, 119.8, 121.4, 121.7, 122.8, 134.1

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of a carbazole derivative provides a unique fingerprint based on the vibrational frequencies of its bonds. For the parent carbazole structure, characteristic peaks include N-H stretching around 3419 cm⁻¹, aromatic C-H stretching at 3051 cm⁻¹, and C-N stretching at 1450 cm⁻¹. researchgate.net In 1-(9H-carbazol-9-yl)-2-chloroethanone, a strong absorption band corresponding to the carbonyl (C=O) group stretch is observed around 1600.8 cm⁻¹. bas.bg The introduction of other functional groups during derivatization results in new characteristic absorption bands, confirming the success of the chemical transformation. For example, derivatives containing hydroxyl (-OH) groups will show a broad stretching band in the 3200–3400 cm⁻¹ region. bas.bg

Table 2: Key FT-IR Absorption Frequencies (cm⁻¹) for Carbazole Derivatives.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H (Carbazole)Stretching~3419 researchgate.net
C-H (Aromatic)Stretching~3051 researchgate.net
C=O (Ketone)Stretching~1600-1680 bas.bgglobalresearchonline.net
C-N (Aromatic)Stretching~1225-1450 researchgate.netacs.org
C-H (Aliphatic)Stretching~2950 globalresearchonline.net

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the synthesized carbazole derivatives and to gain insight into their structure through fragmentation patterns. For 1-(9H-carbazol-9-yl)-2-chloroethanone, the molecular ion peak (M+) is observed at m/z 243, confirming its molecular weight. bas.bg The analysis of various derivatives consistently shows molecular ion peaks corresponding to their calculated masses, providing strong evidence for their successful synthesis. globalresearchonline.netresearchgate.net

X-ray Crystallography for Absolute Structure Determination of Derivatives

While spectroscopic methods provide strong evidence for a proposed structure, X-ray crystallography offers the definitive and unambiguous determination of the molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. The crystal structure of the parent carbazole has been determined to be orthorhombic. tandfonline.com For novel derivatives, single-crystal X-ray diffraction analysis confirms the molecular connectivity and provides insights into intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal. nih.gov This information is particularly valuable for understanding the structure-property relationships in materials science applications. beilstein-journals.org

Electrochemical Characterization Techniques for Materials Science Applications (e.g., Cyclic Voltammetry)

For carbazole derivatives designed for use in optoelectronic materials, understanding their electrochemical properties is essential. Cyclic voltammetry (CV) is the most common technique used to investigate the redox behavior of these compounds. epstem.net CV provides information on the oxidation and reduction potentials of a molecule, which can be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The carbazole moiety is known to be redox-active. acs.org The oxidation potential of carbazole derivatives can be tuned by introducing different substituents onto the carbazole core. For example, the onset oxidation potential for N-alkylcarbazoles is observed around +1.0 V vs. SCE, while the parent carbazole shows an oxidation peak at +1.1 V vs. SCE. frontiersin.orgmdpi.com These electrochemical parameters are critical for designing materials with appropriate energy levels for applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. mdpi.comnih.gov Repetitive scanning during CV can also be used to study the electropolymerization of carbazole monomers, where the progressive deposition of a conducting polymer film on the electrode surface is observed. acs.orgresearchgate.net

Table 3: Representative Oxidation Potentials of Carbazole Derivatives from Cyclic Voltammetry.
CompoundOxidation Potential (V vs. SCE)Technique/ConditionReference
N-Alkylcarbazoles+1.0 (Onset)Cyclic Voltammetry frontiersin.org
Carbazole (Cz)+1.1 (Peak)CV in ACN + 0.1 M LiClO₄ mdpi.com
2-(9H-carbazol-9-yl)acetic acid (CzA)+1.5 (Peak)CV in ACN + 0.1 M LiClO₄ mdpi.com
Hexaphenylbenzene-biscarbazole (HPB-2Car)~+0.95 (Peak)Cyclic Voltammetry acs.org

Future Directions and Emerging Research Avenues

Development of More Atom-Economical and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic methodologies, demanding processes that are not only efficient but also environmentally benign. nih.gov Future research will likely focus on developing more atom-economical and sustainable synthetic routes to 1-(9H-Carbazol-2-yl)-2-chloroethanone and its derivatives. primescholars.com Traditional methods, such as the Friedel-Crafts acylation, often generate stoichiometric amounts of waste.

Table 1: Comparison of Synthetic Strategies for Carbazole (B46965) Derivatives

Methodology Advantages Disadvantages Potential for Sustainability
Traditional (e.g., Grabe-Ullman) Well-established Harsh conditions, poor atom economy Low
Transition-Metal Catalysis (e.g., C-H Activation) chim.it High efficiency, regioselectivity Use of precious metals, ligand cost Medium to High (with catalyst recycling)
Photocatalysis rsc.org Mild conditions, use of light as a reagent Limited substrate scope currently High
Microwave-Assisted Synthesis organic-chemistry.org Drastic reduction in reaction times Specialized equipment needed High

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely dictated by its two primary functional components: the carbazole nucleus and the α-chloroethanone group. While classical transformations of these groups are known, future research is expected to uncover novel reactivity patterns. The α-chloro ketone moiety is a versatile electrophilic site, ripe for exploration in unconventional transformations beyond simple nucleophilic substitutions.

For instance, its role in transition-metal-catalyzed cross-coupling reactions could lead to the direct installation of complex molecular fragments. The development of novel cyclization reactions, potentially triggered by the interaction between the carbazole nitrogen and the ketone function or through metal catalysis, could provide rapid access to new polycyclic heterocyclic systems. researchgate.net Furthermore, the carbazole ring itself is amenable to site-selective C-H functionalization, allowing for the introduction of various substituents at specific positions to modulate the compound's properties. chim.it Investigating its participation in multicomponent reactions could also yield structurally diverse and complex molecules from simple precursors in a single step.

Rational Design of New Functional Materials with Tunable Optoelectronic Properties

Carbazole and its derivatives are renowned for their exceptional optoelectronic properties, including strong electron-donating ability, high thermal stability, and efficient charge transport, making them vital components in organic electronics. rsc.orgmdpi.comnbinno.com Future research will focus on the rational design of new functional materials derived from this compound with precisely tailored optoelectronic characteristics.

By strategically modifying the molecular structure, researchers can fine-tune properties such as the HOMO-LUMO energy gap, emission wavelength, and charge carrier mobility. mdpi.com The carbazole unit typically serves as the electron-donating core, and the α-chloroethanone group provides a convenient anchor point for attaching various electron-accepting moieties. rsc.org This donor-acceptor (D-A) architecture is fundamental to creating materials for a range of applications:

Organic Light-Emitting Diodes (OLEDs): By tuning the D-A structure, materials with emission spanning the entire visible spectrum, particularly deep blue, can be developed for next-generation displays and lighting. rsc.orgmagtech.com.cn

Solar Cells: Carbazole-based materials are promising as hole-transporting layers in perovskite and organic solar cells, enhancing their efficiency and stability. mdpi.comjnsam.com

Sensors: The inherent fluorescence of the carbazole core can be modulated by binding to specific analytes, enabling the design of highly sensitive and selective chemical sensors. researchgate.net

Table 2: Potential Optoelectronic Applications of this compound Derivatives

Application Design Strategy Key Property to Tune
OLED Emitters magtech.com.cn Introduction of electron-accepting groups Emission Color, Quantum Yield
Hole-Transport Materials mdpi.com Polymerization or dendrimer formation HOMO Level, Hole Mobility
Thermally Activated Delayed Fluorescence (TADF) Materials magtech.com.cn Small energy gap between singlet and triplet states Reverse Intersystem Crossing Rate

Integration of this compound in Supramolecular Chemistry and Nanomaterials

The planar, aromatic structure of the carbazole moiety makes it an excellent candidate for constructing ordered supramolecular assemblies through non-covalent interactions like π-π stacking. Future research is set to explore the integration of this compound into complex supramolecular structures and advanced nanomaterials.

The reactive ketone handle can be used to anchor the carbazole unit onto surfaces or to other molecules, forming self-assembled monolayers (SAMs) for modifying electrode interfaces in electronic devices. researchgate.net Polymerization of functionalized derivatives can lead to polycarbazoles, which are thermally resistant and photochemically stable polymers with applications as conductive materials. taylorfrancis.commdpi.com Furthermore, carbazole derivatives can act as stabilizing or reducing agents in the synthesis of metallic nanoparticles, such as gold nanoparticles, imparting fluorescent properties to the resulting nanomaterial. nih.gov The development of carbazole-containing nanocomposites, incorporating materials like graphene or carbon nanotubes, is another promising avenue for creating materials with enhanced mechanical and electrical properties. taylorfrancis.com

Synergistic Application of Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational modeling and experimental synthesis is a powerful paradigm for accelerating materials discovery. For this compound, this combined approach will be crucial for predicting the properties of novel derivatives before their synthesis, saving significant time and resources.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for scrutinizing the structural, electronic, and optical characteristics of carbazole-based molecules. jnsam.comjnsam.com These methods can accurately predict key parameters such as:

Reorganization Energy: A critical factor influencing charge transfer rates in organic semiconductors. icm.edu.pl

HOMO/LUMO Energy Levels: Essential for designing materials with appropriate energy level alignment in electronic devices. acs.org

Absorption and Emission Spectra: Allowing for the in-silico screening of candidates for specific optoelectronic applications. jnsam.com

By building computational models, researchers can establish clear structure-property relationships, enabling the rational design of molecules with desired functionalities. acs.org Experimental validation of these theoretical predictions then closes the loop, refining the models and guiding the next cycle of design and synthesis. nih.gov This integrated approach represents a shift towards a more predictive and efficient mode of chemical research.

Q & A

Q. What are the common synthetic routes for 1-(9H-Carbazol-2-yl)-2-chloroethanone?

The compound is typically synthesized via Friedel-Crafts acylation of carbazole derivatives. A representative method involves reacting carbazole with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane at 0–20°C . Key steps include:

  • Catalyst activation : AlCl₃ facilitates electrophilic substitution at the carbazole’s reactive position (C-2).
  • Solvent optimization : Dichloromethane is preferred for its low polarity, which minimizes side reactions.
  • Workup : Post-reaction, the mixture is quenched with ice-water, extracted with CH₂Cl₂, washed, dried (MgSO₄), and concentrated.

Example Reaction Table

Reagents/ConditionsYieldReference
AlCl₃, CH₂Cl₂, 0–20°C68–94%
AcCl, AlCl₃, CH₂Cl₂, RT70%

Q. How is this compound purified after synthesis?

Purification involves:

  • Liquid-liquid extraction : Using CH₂Cl₂ to isolate the product from aqueous layers.
  • Chromatography : Silica gel column chromatography with cyclohexane/ethyl acetate (97:3) for high-purity isolation .
  • Recrystallization : Ethanol or dichloromethane/hexane mixtures are used for final crystallization .

Q. What spectroscopic methods confirm the compound’s structure?

  • ¹H/¹³C NMR : Peaks at δ 8.1–8.3 ppm (aromatic protons) and δ 190–200 ppm (ketone carbonyl) are characteristic .
  • FT-IR : Strong absorption bands at ~1680 cm⁻¹ (C=O) and ~750 cm⁻¹ (C-Cl) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 243.6 (C₁₄H₁₀ClNO⁺) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key factors include:

  • Catalyst stoichiometry : Excess AlCl₃ (2–3 equiv.) improves electrophilic activation but requires careful quenching to avoid hydrolysis .
  • Temperature control : Maintaining 0°C during reagent addition minimizes side reactions (e.g., diacylation) .
  • Inert atmosphere : Schlenk techniques under N₂/Ar prevent oxidation of sensitive intermediates .

Q. What strategies enable functionalization of this compound?

The chloroethanone moiety allows nucleophilic substitution or condensation reactions:

  • Hydrazone formation : Reacting with hydrazine hydrate yields 2-hydrazinylethanone derivatives, precursors to 1,2,5-oxadiazines .
  • Cyclization : Treatment with acetic anhydride forms oxadiazine rings (e.g., 6a-e in ) .
  • Cross-coupling : Palladium-catalyzed Suzuki reactions for biaryl systems (see for analogous protocols).

Q. How are crystallographic data contradictions resolved in structural analysis?

Discrepancies in X-ray diffraction data (e.g., disorder in the chloroethanone group) are addressed via:

  • Refinement tools : SHELXL ( ) for anisotropic displacement parameters and twinning corrections.
  • Validation software : ORTEP-3 ( ) for thermal ellipsoid visualization and bond-length normalization.
  • Multi-method cross-check : Comparing XRD data with DFT-optimized geometries .

Q. How to analyze inconsistent spectroscopic results (e.g., NMR splitting patterns)?

Contradictions arise from dynamic processes (e.g., keto-enol tautomerism). Solutions include:

  • Variable-temperature NMR : To freeze conformational changes (e.g., at –40°C in CD₂Cl₂) .
  • 2D NMR (COSY, NOESY) : Resolves coupling networks and spatial proximities .
  • Computational modeling : Gaussian09 simulations of chemical shifts to validate assignments .

Data Contradiction Analysis

Q. Why do reported synthetic yields vary widely (12–94%)?

Variations stem from:

  • Substrate purity : Impure carbazole derivatives lower reactivity.
  • Moisture sensitivity : AlCl₃ hydrolyzes readily, requiring anhydrous conditions ( ).
  • Scale effects : Micromolar vs. gram-scale reactions differ in heat dissipation and mixing efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.